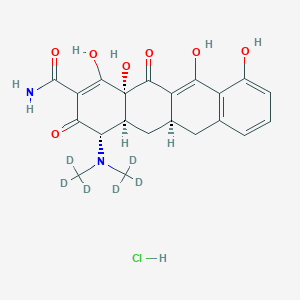
Sancycline-d6 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sancycline-d6 (hydrochloride) is a semi-synthetic labeled antibiotic related to the tetracycline class of antibiotics. It is a deuterated form of sancycline, which means that six hydrogen atoms in the molecule are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sancycline-d6 (hydrochloride) involves subjecting a precursor compound to a reaction in a mixed solvent of alcohol and acid in a hydrogen environment under the action of a catalyst. Commonly used alcohols range from C1 to C6, and acids include sulfuric acid, hydrobromic acid, methanesulfonic acid, p-toluenesulfonic acid, perchloric acid, and phosphoric acid . The reaction is typically carried out under high-pressure hydrogenation conditions with a catalyst such as palladium on carbon (Pd/C).
Industrial Production Methods
The industrial production of sancycline-d6 (hydrochloride) follows similar synthetic routes but is optimized for higher yield and purity. The process involves fewer reaction by-products, easy post-treatment, and recoverability of the solvent and catalyst, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Sancycline-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using hydrogenation techniques.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different degrees of saturation.
Scientific Research Applications
Sancycline-d6 (hydrochloride) is widely used in scientific research due to its labeled nature. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of tetracycline antibiotics.
Biology: Employed in metabolic studies to trace the pathways and interactions of tetracycline antibiotics in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of tetracycline antibiotics.
Mechanism of Action
Sancycline-d6 (hydrochloride) exerts its effects by binding to the 30S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby blocking the addition of new amino acids to the growing peptide chain. This mechanism is similar to other tetracycline antibiotics, making it effective against a broad spectrum of bacterial infections .
Comparison with Similar Compounds
Similar Compounds
- Tetracycline Hydrochloride
- Doxycycline Hydrochloride
- Minocycline Hydrochloride
Uniqueness
Sancycline-d6 (hydrochloride) is unique due to its deuterated nature, which provides distinct advantages in scientific research. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to different pharmacokinetic properties compared to non-deuterated analogs .
Properties
Molecular Formula |
C21H23ClN2O7 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
(4S,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1/i1D3,2D3; |
InChI Key |
CIJFGLCHAOVWRZ-CFRABLPJSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C([2H])([2H])[2H].Cl |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


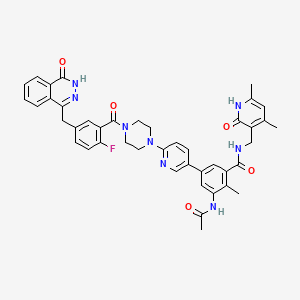

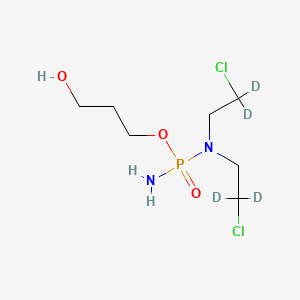
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

![(1R,9S,12S,15R,18R,19R,21R,23S,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B15145257.png)
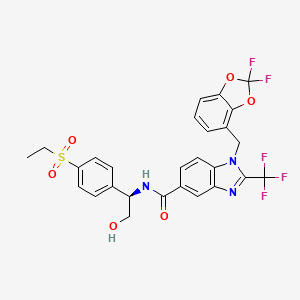
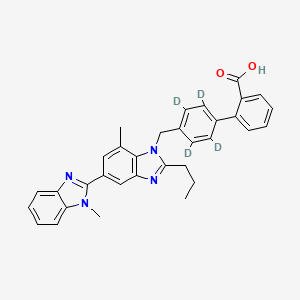

![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)


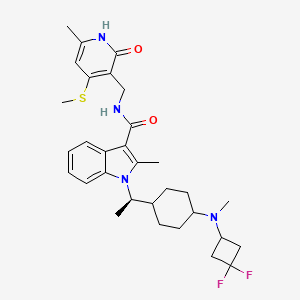
![4-[(2E)-2-[(2Z,4E)-3-[4-[[3-[2-[2-[2-[2-[3-[2-carbamoyl-5-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)anilino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]methyl]phenyl]-5-[3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B15145325.png)
